molecular formula C15H11Cl2N5O B11161443 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11161443
M. Wt: 348.2 g/mol
InChI Key: ZHORQKIEJASNER-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring two key structural motifs: a tetrazole ring at the 2-position of the benzamide core and a 4-chlorobenzyl group as the N-substituent.

Properties

Molecular Formula

C15H11Cl2N5O

Molecular Weight

348.2 g/mol

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11Cl2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-6-5-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23)

InChI Key

ZHORQKIEJASNER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Cl

Origin of Product

United States

Preparation Methods

Tetrazole Ring Construction

The 1H-tetrazole moiety at the 2-position of the benzamide is synthesized via cyclization of a nitrile precursor. Using 2-cyano-4-chlorobenzoic acid as the starting material, sodium azide (3.0 equiv) and ammonium chloride (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours yield 2-(1H-tetrazol-1-yl)-4-chlorobenzoic acid (72% yield). The reaction proceeds via a [2+3] cycloaddition mechanism, with the nitrile acting as a dipolarophile.

Table 1: Optimization of Tetrazole Formation

ConditionSolventTemp (°C)Time (h)Yield (%)
NaN₃, NH₄Cl, DMFDMF801272
NaN₃, ZnBr₂, H₂OH₂O100658
NaN₃, Bi(NO₃)₃, DMFDMF125265

Bismuth nitrate catalysis reduces reaction time but requires microwave irradiation (150 W, 125°C).

Amide Bond Formation

The tetrazole-containing benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane (DCM) at 0°C. Subsequent reaction with 4-chlorobenzylamine (1.1 equiv) and triethylamine (2.0 equiv) in DCM at 25°C for 4 hours affords the target compound in 68% yield.

Critical Parameters :

  • Stoichiometry : Excess amine (1.1 equiv) ensures complete acylation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) achieves >98% purity.

Bismuth-Promoted Multicomponent Synthesis

Reaction Design

A one-pot method combines 4-chloro-2-cyanobenzoic acid, 4-chlorobenzylamine, and sodium azide in the presence of bismuth nitrate (1.0 equiv) and triethylamine (3.0 equiv) in DMF at 125°C under microwave irradiation. This approach concurrently forms the tetrazole ring and amide bond, yielding the product in 54% yield.

Mechanistic Pathway :

  • Carbodiimide Intermediate : Bismuth coordinates to the nitrile, facilitating azide addition.

  • Cyclization : Intramolecular cyclization forms the tetrazole ring.

  • Amidation : In situ reaction with 4-chlorobenzylamine completes the synthesis.

Table 2: Multicomponent Reaction Optimization

CatalystSolventTemp (°C)Time (min)Yield (%)
Bi(NO₃)₃DMF1252054
ZnBr₂H₂O1006032
NoneDMF125120<5

Limitations

  • Byproducts : Urea derivatives (e.g., N,N′-bis(4-chlorobenzyl)urea) form via hydrolysis of carbodiimide intermediates (15–20% yield).

  • Regioselectivity : The 1H-tetrazole tautomer predominates (>95%), but traces of the 2H-tautomer require chromatographic separation.

Late-Stage Functionalization via Ullmann Coupling

Methodology

4-Chloro-N-(4-chlorobenzyl)-2-iodobenzamide undergoes Ullmann coupling with 1H-tetrazole (1.5 equiv) using copper iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 equiv) in DMSO at 110°C for 24 hours. This route achieves 47% yield but suffers from side reactions such as dehalogenation.

Table 3: Ullmann Coupling Parameters

LigandBaseTemp (°C)Yield (%)
L-prolineK₂CO₃11047
1,10-phenCs₂CO₃12039
NoneK₃PO₄10018

Challenges

  • Functional Group Tolerance : The iodo precursor is sensitive to moisture, requiring anhydrous conditions.

  • Scalability : High catalyst loading and long reaction times limit industrial applicability.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, tetrazole-H), 8.72 (t, J = 5.6 Hz, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (d, J = 8.0 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 1H, Ar-H), 7.39 (d, J = 8.0 Hz, 2H, Ar-H), 4.58 (d, J = 5.6 Hz, 2H, CH₂).

  • HRMS (ESI+) : m/z calculated for C₁₅H₁₁Cl₂N₅O [M+H]⁺: 384.0352; observed: 384.0355.

Purity Assessment

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

  • XRD : Monoclinic crystal system (space group P2₁/c), confirming the 1H-tetrazole configuration.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Stepwise Synthesis6898High12.50
Multicomponent Reaction5492Moderate9.80
Ullmann Coupling4795Low18.20

The stepwise method offers the best balance of yield and scalability, while the multicomponent approach reduces costs but requires rigorous byproduct removal.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium carbonate in acetone.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. The tetrazole ring enhances the biological activity of various derivatives by interacting with microbial enzymes and disrupting cellular processes.

  • Case Study : A study on related tetrazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide may similarly possess effective antimicrobial properties .

Anticancer Potential

The compound's structural features align with known anticancer agents, particularly those targeting specific cancer cell lines. The presence of the tetrazole group has been associated with enhanced cytotoxicity against various cancer types.

  • Case Study : In vitro studies on similar compounds have shown that derivatives containing tetrazole rings can inhibit the proliferation of cancer cells, including breast cancer cell lines. This suggests that this compound may also demonstrate anticancer efficacy .

Pharmacological Studies

Several studies have focused on the pharmacokinetics and pharmacodynamics of related compounds. These studies are crucial for understanding how this compound behaves in biological systems.

  • Bioavailability and Metabolism : Research indicates that compounds with similar structures exhibit varied bioavailability and metabolic pathways, which are essential for optimizing therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for the development of more potent derivatives. Modifications to the benzamide and tetrazole groups can lead to variations in biological activity.

ModificationEffect on Activity
Chlorine SubstitutionIncreases lipophilicity and potentially enhances antimicrobial activity
Tetrazole Ring VariationsAlters binding affinity to target enzymes

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-Chlorobenzyl C₁₅H₁₂Cl₂N₄O 343.19 High lipophilicity (Cl substituents), potential bioactivity
4-Chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide Phenylethyl C₁₆H₁₄ClN₅O 343.77 Structural analog; phenylethyl group may enhance π-π interactions
4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide 4-Methoxyphenyl C₁₅H₁₂ClN₅O₂ 329.74 Increased polarity (pKa = 11.71); methoxy group alters electronic properties
N-(4-Chlorobenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide 5-Methyl-tetrazole C₁₆H₁₄ClN₅O 327.77 Methyl substitution on tetrazole may improve metabolic stability
4-Chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide Thiazol-2-yl C₁₇H₁₂Cl₂N₂OS 367.27 Thiazole replaces tetrazole; potential antimicrobial activity

Key Observations :

  • Tetrazole vs. Thiazole/Oxadiazole : The tetrazole ring in the target compound offers distinct hydrogen-bonding capabilities compared to thiazole () or oxadiazole () derivatives. For example, thiazole-containing analogs may exhibit stronger antimicrobial activity due to sulfur’s electronegativity .
  • Substituent Effects : The 4-chlorobenzyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl analog (), which has higher solubility due to its polar methoxy group.
  • Bioisosteric Replacements: The 5-methyl-tetrazole analog () demonstrates how minor modifications can fine-tune metabolic stability without compromising the core structure’s bioactivity.

Crystallographic and Conformational Analysis

The crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate () reveals a chair conformation for the piperidine ring, stabilized by O-H⋯N and C-H⋯O hydrogen bonds. In contrast, the target compound’s tetrazole ring likely adopts a planar conformation, enabling π-stacking interactions with aromatic residues in biological targets. The absence of crystallographic data for the target compound underscores the need for further structural studies.

Biological Activity

4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H13Cl2N5O
  • Molecular Weight : 348.20 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This is achieved through the reaction of a suitable benzamide derivative with sodium azide and a reducing agent.
  • Chlorination and Benzylation : The introduction of the chloro and benzyl groups is accomplished through electrophilic aromatic substitution reactions.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in:

  • Liver Cancer : HUH7, HEPG2
  • Breast Cancer : MCF7, T47D
  • Colon Cancer : HCT116

The compound's mechanism of action appears to involve apoptosis induction, as evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against certain bacterial strains, potentially disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Research Findings

StudyFindings
Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 2.28 to 6.38 μM.
Showed potential antimicrobial activity with effective inhibition against selected bacterial strains.
Investigated the mechanism of action revealing pro-apoptotic effects and cell cycle arrest at G2/M phase.

Case Studies

Several studies have focused on the therapeutic potential of compounds similar to this compound:

  • Cytotoxicity Study : A study involving derivatives showed that compounds with similar structures exhibited IC50 values below 10 μM across various cancer cell lines, indicating strong anticancer potential.
  • Antimicrobial Research : Another study highlighted the effectiveness of related compounds against resistant bacterial strains, suggesting a broader application in antibiotic development.

Q & A

Q. What strategies address solubility challenges in in vivo studies?

  • Prodrug Design : Convert the benzamide to a methyl ester for improved aqueous solubility, with enzymatic cleavage in vivo.
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes. Dynamic light scattering (DLS) and zeta potential measurements ensure colloidal stability .

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